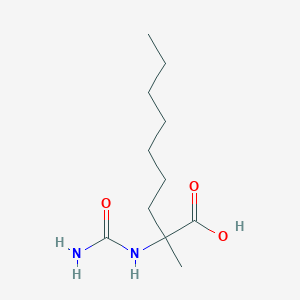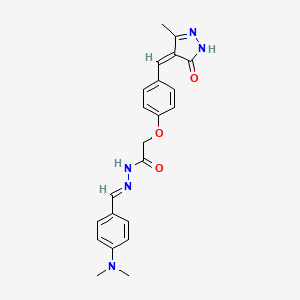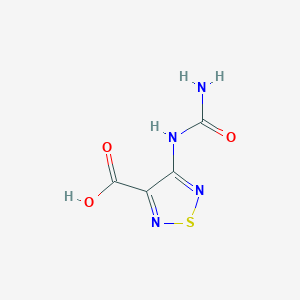
4-(Carbamoylamino)-1,2,5-thiadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazole-3-carboxylicacid,4-[(aminocarbonyl)amino]-(9CI) is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Chemical Reactions Analysis
1,2,5-Thiadiazole-3-carboxylicacid,4-[(aminocarbonyl)amino]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,5-Thiadiazole-3-carboxylicacid,4-[(aminocarbonyl)amino]-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazole-3-carboxylicacid,4-[(aminocarbonyl)amino]-(9CI) involves its interaction with biological targets, such as enzymes or receptors. The compound’s sulfur and nitrogen atoms allow it to form strong bonds with these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death .
Properties
CAS No. |
7501-16-8 |
|---|---|
Molecular Formula |
C4H4N4O3S |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-(carbamoylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N4O3S/c5-4(11)6-2-1(3(9)10)7-12-8-2/h(H,9,10)(H3,5,6,8,11) |
InChI Key |
OUVCNFSGCDIEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSN=C1NC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



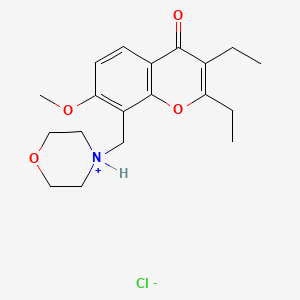

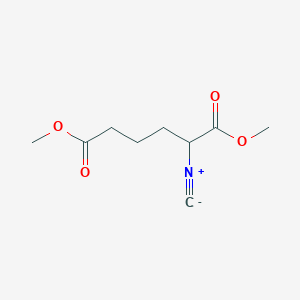

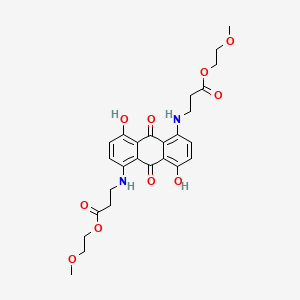
![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
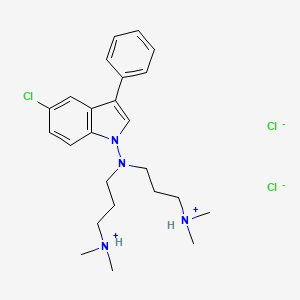
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
